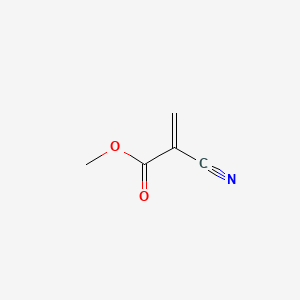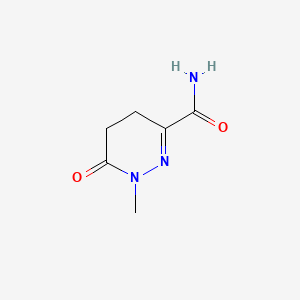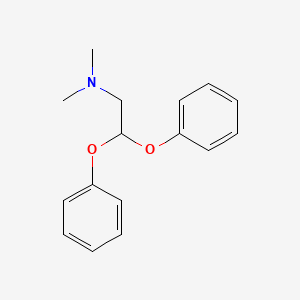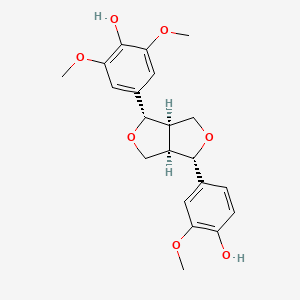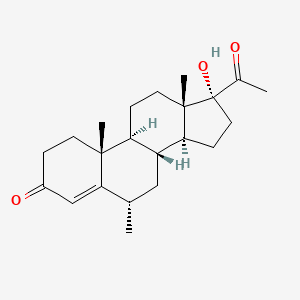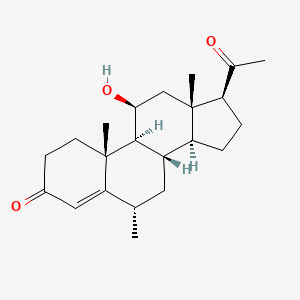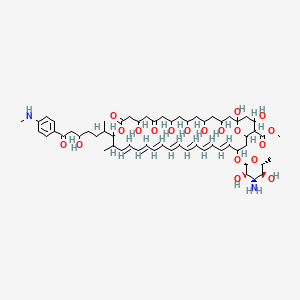
Mepartricin
Übersicht
Beschreibung
Mepartricin ist eine semi-synthetische Polyen-Makrolidverbindung. Sie wird hauptsächlich wegen ihrer antifungalen und antiprotozoalen Eigenschaften verwendet. This compound ist bekannt für seine Wirksamkeit bei der Behandlung von gutartiger Prostatahyperplasie, chronischer nicht-bakterieller Prostatitis und chronischem Beckenbodenschmerzsyndrom .
Wissenschaftliche Forschungsanwendungen
Mepartricin has a wide range of scientific research applications:
Wirkmechanismus
Mepartricin wirkt durch Hemmung der Östrogenreabsorption im Darm, was zu einer erhöhten Östrogenausscheidung im Stuhl führt. Diese Reduktion des Östrogenspiegels hilft, die Symptome der gutartigen Prostatahyperplasie und des chronischen Beckenbodenschmerzsyndroms zu lindern . Zusätzlich besitzt this compound antifungale und antiprotozoale Eigenschaften, wodurch es gegen eine große Bandbreite an Pathogenen wirksam ist .
Biochemische Analyse
Biochemical Properties
Mepartricin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to reduce 17β-estradiol concentration in enterohepatic circulation and decrease estrogen levels in the prostate . The compound interacts with estrogen receptors and enzymes involved in estrogen metabolism, thereby modulating the hormonal balance within the body . These interactions are crucial for its therapeutic effects in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . By reducing estrogen levels, this compound can decrease the proliferation of prostate cells, which is beneficial in treating benign prostatic hyperplasia . Additionally, it has been shown to improve pelvic pain and quality of life in patients with chronic pelvic pain syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an estrogen reabsorption inhibitor . It binds to estrogen receptors and enzymes involved in estrogen metabolism, leading to increased fecal excretion of estrogens . This reduction in estrogen levels helps alleviate symptoms associated with hormonal imbalances, such as benign prostatic hyperplasia and chronic pelvic pain syndrome . This compound’s ability to modulate gene expression and enzyme activity is central to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound significantly improves pelvic pain and quality of life compared to placebo after two months of treatment . The stability and degradation of this compound in vitro and in vivo have been evaluated, with findings indicating that it maintains its efficacy over extended periods . Long-term effects on cellular function have also been documented, demonstrating its potential for sustained therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses of this compound can lead to increased fecal estrogen excretion and a more pronounced reduction in estrogen levels . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization . Threshold effects have been observed, highlighting the importance of determining the appropriate dosage for therapeutic efficacy without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to estrogen metabolism . It interacts with enzymes and cofactors that regulate the enterohepatic circulation of estrogens, leading to increased fecal excretion of these hormones . This modulation of metabolic pathways helps in reducing estrogen levels in the body, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as the prostate . The compound’s ability to reach and act on specific tissues is crucial for its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that this compound can effectively interact with its target biomolecules within the cell . The precise subcellular distribution of this compound contributes to its overall efficacy in treating conditions like benign prostatic hyperplasia and chronic pelvic pain syndrome .
Vorbereitungsmethoden
Mepartricin wird durch Methylesterifizierung von Partricin synthetisiert, einer giftigeren Verbindung. Dieser Prozess beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte chemische Struktur zu erreichen . Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Analyse Chemischer Reaktionen
Mepartricin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Mepartricin ähnelt anderen Polyen-Makrolidverbindungen wie Amphotericin B, Gedamycin und Vacidin. this compound ist einzigartig aufgrund seines spezifischen Wirkungsmechanismus und seiner Wirksamkeit bei der Behandlung von gutartiger Prostatahyperplasie und chronischem Beckenbodenschmerzsyndrom . Im Gegensatz zu Amphotericin B, das hauptsächlich wegen seiner antifungalen Eigenschaften eingesetzt wird, hat this compound eine breitere Palette von Anwendungen sowohl in der Medizin als auch in der Forschung .
Eigenschaften
CAS-Nummer |
11121-32-7 |
|---|---|
Molekularformel |
C60H88N2O19 |
Molekulargewicht |
1141.3 g/mol |
IUPAC-Name |
methyl (19E,21E,23Z,25Z,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6-,10-8+,11-9-,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |
InChI-Schlüssel |
GTBKZCQTNWWEIB-PBSBGHGNSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C\C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mepartricin; Ipertrofan; Orofungin; SN 654; SN654; Spa-S-160; Tricandil; Tricangine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mepartricin in treating BPH?
A1: this compound primarily exerts its effects by lowering circulating estrogen levels without significantly impacting androgen levels. [, ] This estrogen suppression subsequently leads to a cascade of downstream effects, including:
- Reduced Prostate Weight and Size: Studies have consistently shown that this compound treatment results in a significant decrease in both the absolute and relative weights of the prostate gland. [, ]
- Regulation of Prostatic Receptors: this compound treatment has been linked to a down-regulation of estrogen receptors (ER) and an up-regulation of androgen receptors (AnR) in the prostate. [, ]
- Modulation of Adrenergic Receptors: this compound administration has been associated with an up-regulation of both alpha(1)- and beta(2)-adrenergic receptors (AR) in the prostate, while decreasing beta(3)-AR concentrations. [, ] This modulation is thought to be influenced by estrogen deprivation. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research articles do not explicitly state the molecular formula and weight of this compound, they highlight its structural relation to partricin. This compound is the methyl ester of partricin. [, ] For a complete understanding of its structure, refer to the detailed stereochemical analysis presented in the paper "Ipertrofan Revisited—The Proposal of the Complete Stereochemistry of this compound A and B". []
Q3: What spectroscopic data are available for this compound?
A3: The research primarily focuses on the biological effects and therapeutic applications of this compound. Details regarding specific spectroscopic data, such as NMR or IR, are not extensively discussed in the provided articles.
Q4: How stable is this compound under various conditions?
A4: While the research mentions this compound's use in various formulations like tablets and intravenous solutions, [, , ] it does not provide detailed data on its stability under different storage conditions (temperature, humidity, light).
Q5: What in vitro and in vivo models have been used to study the efficacy of this compound?
A5: Various models have been employed to investigate the effects of this compound:
- In vitro: Studies utilized yeast cultures to assess its antifungal activity, [] human polymorphonuclear leukocytes to examine potential toxicity, [] and primary cultures of hypertrophic prostatic tissue to investigate its effects on growth. []
- In vivo: Animal models, primarily rats, have been used to evaluate the impact of this compound on prostatic growth, hormone levels, and receptor concentrations. [, , , ] Clinical trials in humans have focused on its therapeutic efficacy in treating BPH. [, , , , , ]
Q6: What is the clinical evidence supporting the efficacy of this compound in treating BPH?
A6: Multiple clinical trials, including placebo-controlled studies, have demonstrated the efficacy of this compound in improving BPH symptoms. [, , , ] These studies report significant improvements in both irritative and obstructive symptoms, with a response rate comparable to established BPH medications. [, ]
Q7: Are there any known drug interactions with this compound?
A7: One study investigated the potential interaction between this compound and antilipemic drugs (procetofen and cholestyramine) in patients with BPH. [] The results indicated no significant positive or negative pharmacological interactions between this compound and the tested antilipemic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








